molecular formula C25H26N2OS3 B579687 3-Ethyl-5-[7-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]-2-thioxo-1,3-thiazolidin-4-one CAS No. 19208-20-9

3-Ethyl-5-[7-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B579687
CAS No.: 19208-20-9
M. Wt: 466.676
InChI Key: XXGCQVZWMPWVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with multiple functional groups, including benzothiazole and thiazolidinone. Benzothiazole is a bicyclic system consisting of a benzene ring fused to a thiazole ring. Thiazolidinones are a class of compounds containing a five-membered ring with sulfur, nitrogen, and oxygen atoms .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzothiazole derivatives are typically synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Chemical Reactions Analysis

Benzothiazole derivatives are known to participate in a variety of chemical reactions, often serving as key intermediates in the synthesis of more complex molecules. They can undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some benzothiazole derivatives have been found to exhibit anti-tubercular activity, with their mechanism of action often involving inhibition of key enzymes in the tuberculosis bacterium .

Future Directions

Benzothiazole derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and optimizing their properties for specific applications .

Properties

IUPAC Name

(5E)-3-ethyl-5-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2OS3/c1-3-26-20-7-5-6-8-21(20)30-22(26)14-16-9-10-17-11-12-18(15-19(17)13-16)23-24(28)27(4-2)25(29)31-23/h5-8,13-15,17H,3-4,9-12H2,1-2H3/b22-14-,23-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGCQVZWMPWVRZ-FUVIEMGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC3=CC4=CC(=C5C(=O)N(C(=S)S5)CC)CCC4CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C3=CC4=C/C(=C/5\C(=O)N(C(=S)S5)CC)/CCC4CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.